molecular formula C11H12N2S2 B13715995 Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate

Cat. No.: B13715995
M. Wt: 236.4 g/mol
InChI Key: YCGPHRNNCKWSTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4-dimethylphenyl) isothiocyanate
  • Methyl (2,4-dimethylphenyl) thiocyanate
  • Methyl (2,4-dimethylphenyl) carbamodithioate

Uniqueness

Methyl (2,4-dimethylphenyl) cyanocarbonimido-dithioate is unique due to its cyanocarbonimido group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in proteomics research and other specialized applications .

Properties

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

[(2,4-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C11H12N2S2/c1-8-4-5-10(9(2)6-8)15-11(14-3)13-7-12/h4-6H,1-3H3

InChI Key

YCGPHRNNCKWSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC(=NC#N)SC)C

Origin of Product

United States

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